molecular formula C28H38D6O2 B602757 25-Hydroxy VD2-D6 CAS No. 1262843-46-8

25-Hydroxy VD2-D6

Cat. No. B602757
M. Wt: 418.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of 25-Hydroxy VD2-D6 is 418.68 and its molecular formula is C28H38D6O2 . The structure can be represented by the SMILES string: OC@@HCC1=C\\C=C2C@@C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)C)([H])[C@]3(C)CCC\\2 .


Physical And Chemical Properties Analysis

25-Hydroxy VD2-D6 is a solid substance with a white to off-white color . It is soluble in DMSO at a concentration of 100 mg/mL . The storage conditions are at 4°C, protected from light, and stored under nitrogen .

Scientific Research Applications

Analytical and Bioanalytical Chemistry

  • Field : Analytical and Bioanalytical Chemistry .
  • Application : The compound is used for direct aqueous measurement of 25-hydroxyvitamin D levels in a cellular environment .
  • Method : The method involves using a novel electrospray liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for determining 25-hydroxyvitamin D3 (25 (OH)D3) directly in aqueous cellular systems . A new derivatization reagent, the ionic liquid 12-(maleimidyl)dodecyl-tri-n-butylphosphonium bromide (MDBP), is used .
  • Results : The proof-of-concept for the MDBP assay was demonstrated by measuring the levels of 25 (OH)D3 in four different human cell types, namely T cells, helper T cells, B cells, and macrophages . The cellular integrity was maintained in the application .

Public Health Nutrition

  • Field : Public Health Nutrition .
  • Application : The compound is used in the standardisation of 25-Hydroxyvitamin D assay and vitamin D guidelines .
  • Method : The method involves measuring 25(OH)D2, 25(OH)D3, 3-epi-25(OH)D3, 24R,25(OH)2D3 and possibly VDBP in surveys .
  • Results : The results of this application are not explicitly mentioned in the source .

Clinical Nutrition

  • Field : Clinical Nutrition .
  • Application : The compound is used in the study of the association of serum total 25-hydroxy-vitamin D concentration and risk of all-cause, cardiovascular and malignancies-specific mortality in patients with hyperlipidemia in the United States .
  • Method : The method involves a total of 6740 participants above the age of 20 years with hyperlipidemia who completed the National Health and Nutrition Examination Survey (NHANES) between 2007 and 2016 and were followed up until 2019 . The weighted Cox proportional hazards regression model and weighted competing risk regression model were used to evaluate the risk for all-cause, cardiovascular and malignancy-related mortality in relation to the serum 25 (OH)VD .

Analytical Chemistry

  • Field : Analytical Chemistry .
  • Application : The compound is used in the extraction recovery rate of three magnetic materials: HLB, WCX, and COFs to 25-hydroxyvitamin D in human serum .
  • Method : The method and results of this application are not explicitly mentioned in the source .

COVID-19 Research

  • Field : COVID-19 Research .
  • Application : The compound is used in an in-silico study targeting SARS-CoV-2 spike protein to prevent COVID-19 infection .
  • Method : The method involves conducting an in-silico study with SARS-CoV-2 spike protein as a target . MD simulations were carried out to improve predictions of receptor-ligand complexes .
  • Results : The findings from the current study suggested that 25-hydroxy vitamin D would be more effective in treating COVID-19. Compared with Lopinavir, 25-hydroxy vitamin D had the most potent interaction with the putative binding sites of the SARS-CoV-2 spike protein of COVID-19 .

Analytical Methods

  • Field : Analytical Methods .
  • Application : The compound is used in the comparison of analytical methods for measuring concentrations of 25-hydroxy vitamin D in biological samples .
  • Method : The method involves several methods for measuring serum 25 (OH)D have been reported. These methods include chromatographic methods (GC-MS, HPLC, and LC-MS), competitive protein-binding assay (CPBA), radioimmunoassay (RIA) and automated methods .
  • Results : The results of this application are not explicitly mentioned in the source .

Safety And Hazards

When handling 25-Hydroxy VD2-D6, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental exposure, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

In the context of medical research, one study suggests that serum 25-hydroxyvitamin D levels of approximately 20 ng/mL may be necessary to trigger ovulation or to support progesterone secretion . Therefore, regular monitoring of Vitamin D levels and correction of Vitamin D deficiency is recommended in patients with hyperlipidemia .

properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIIUAXZGLUND-SGQRFKNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735354
Record name (3S,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

25-Hydroxy VD2-D6

CAS RN

1262843-46-8
Record name (3S,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Hydroxy VD2-D6
Reactant of Route 2
25-Hydroxy VD2-D6
Reactant of Route 3
25-Hydroxy VD2-D6
Reactant of Route 4
25-Hydroxy VD2-D6
Reactant of Route 5
25-Hydroxy VD2-D6
Reactant of Route 6
25-Hydroxy VD2-D6

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